molecular formula C11H18O2 B13175840 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde

4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde

Cat. No.: B13175840
M. Wt: 182.26 g/mol
InChI Key: IBCBQNVFEDTGQG-UHFFFAOYSA-N
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Description

4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂ It is characterized by the presence of an oxane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbut-2-en-1-ol with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the oxane ring under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid.

    Reduction: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol.

    Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

  • 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid
  • 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol
  • 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde

Uniqueness: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both an oxane ring and an aldehyde group provides distinct reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-(3-methylbut-2-enyl)oxane-4-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-10(2)3-4-11(9-12)5-7-13-8-6-11/h3,9H,4-8H2,1-2H3

InChI Key

IBCBQNVFEDTGQG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCOCC1)C=O)C

Origin of Product

United States

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